3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea
Description
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea is a fluorinated thiourea derivative characterized by a 2-fluoroethyl substituent at the N3 position and an isopropyl group at the N1 position. Thioureas are sulfur-containing organic compounds with the general formula R₁R₂N–C(=S)–NR₃R₄.
Properties
Molecular Formula |
C6H13FN2S |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C6H13FN2S/c1-5(2)9-6(10)8-4-3-7/h5H,3-4H2,1-2H3,(H2,8,9,10) |
InChI Key |
SKLFFGQTJJCORC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea typically involves the reaction of 2-fluoroethylamine with isopropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Sodium hydroxide, potassium cyanide, various amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Hydroxyethyl, cyanoethyl, aminoethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that thiourea derivatives, including 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea, have significant pharmacological potential. They are explored for:
- Anticancer Activity : Studies show that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Properties : This compound has shown efficacy against several bacterial strains, including E. faecalis and K. pneumoniae, with minimum inhibitory concentrations comparable to standard antibiotics .
- Anti-inflammatory Effects : Thioureas are also being studied for their ability to modulate inflammatory responses, potentially leading to new therapeutic options for inflammatory diseases .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Heterocycles : The compound can undergo cyclization reactions to produce various heterocyclic compounds, which are essential in drug development and materials science .
- Organocatalysis : Thiourea derivatives have been utilized as organocatalysts in asymmetric synthesis, enhancing reaction selectivity and efficiency .
Material Science
The incorporation of fluoroalkyl groups in thioureas enhances their physical properties, making them suitable for applications in:
- Corrosion Inhibition : Research has highlighted the effectiveness of thiourea derivatives as corrosion inhibitors for metals, providing protective coatings in industrial applications .
- Surfactants : The amphiphilic nature of thioureas allows them to function as nonionic surfactants in various formulations, including detergents and emulsifiers .
Case Studies
Several studies illustrate the diverse applications of this compound:
- Anticancer Research : A study evaluated the efficacy of thiourea derivatives against pancreatic cancer cell lines, demonstrating significant cytotoxic effects with IC50 values below 10 µM. The research emphasized the role of the fluoroethyl group in enhancing biological activity .
- Antimicrobial Activity Assessment : Another study focused on the synthesis and evaluation of thiourea derivatives against multidrug-resistant bacteria. The results indicated that compounds with a fluoroethyl substituent exhibited improved antibacterial properties compared to their non-fluorinated counterparts .
- Corrosion Inhibition Study : A comprehensive analysis was conducted on the corrosion-inhibiting properties of thioureas in acidic environments. The findings revealed that the presence of the fluoroethyl group significantly enhanced protective capabilities against metal corrosion .
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparison with Similar Compounds
Structural and Electronic Features
Thiourea derivatives exhibit diverse bioactivities and physicochemical properties depending on substituents. Below is a comparative analysis:
Key Observations:
- Fluorine Substitution: The 2-fluoroethyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., 7f in ), similar to fluorophenyl derivatives in anti-HIV agents .
- Lipophilicity: The isopropyl group likely increases membrane permeability relative to bulkier aromatic substituents (e.g., phenothiazine in ).
- Conformational Flexibility: Unlike rigid planar systems (e.g., isoindoloquinoxaline in ), the target compound’s aliphatic chains may allow dynamic binding to biological targets.
Biological Activity
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea is a thiourea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antitumor, antimicrobial, and enzyme inhibitory effects. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound features a thiourea functional group with a fluorinated ethyl substituent. This structural modification is hypothesized to enhance its biological activity through improved lipophilicity and interaction with biological targets.
Antitumor Activity
Research has highlighted the antitumor potential of thiourea derivatives. A study evaluating various thioureas demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast), HCT116 (colon), and A549 (lung) cells. The IC50 values for these compounds often ranged between 5 to 25 µM, indicating promising antitumor properties .
Table 1: Antitumor Activity of Thiourea Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15 | |
| N-Naphthoyl Thiourea Derivative | HCT116 | 10 | |
| Another Thiourea Variant | A549 | 20 |
Antimicrobial Activity
Thioureas have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Table 2: Antimicrobial Activity of Selected Thioureas
| Compound | Bacteria | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| Another Thiourea Variant | Escherichia coli | 12 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiourea moiety interacts with various biological targets, including enzymes involved in cell proliferation and survival pathways. For instance, thioureas have been shown to inhibit GSK-3β activity, a key regulator in cancer cell growth .
Case Studies
Several case studies have documented the efficacy of thioureas in preclinical settings:
- Case Study on Antitumor Efficacy : A study reported that a series of thioureas, including derivatives similar to this compound, demonstrated enhanced cytotoxicity against tumor cells compared to standard chemotherapeutics like doxorubicin. The study suggested that these compounds could be developed as novel anticancer agents with fewer side effects .
- Case Study on Antimicrobial Properties : In another investigation, a related thiourea derivative was tested against multi-drug resistant bacterial strains. Results indicated that these compounds could serve as potential leads in the development of new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
